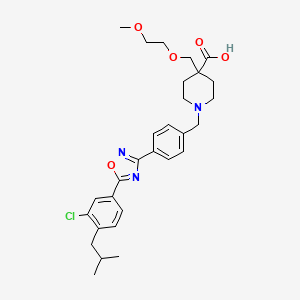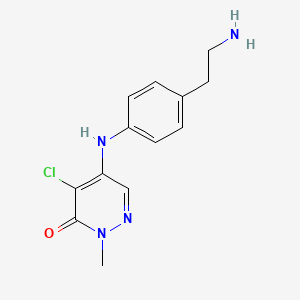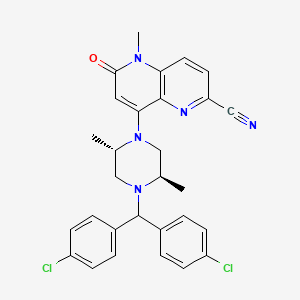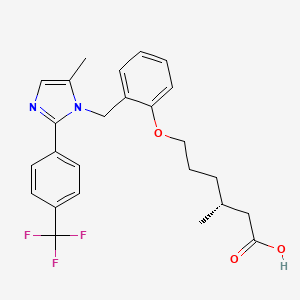
Bocidelpar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bocidelpar is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a multi-step process that includes the formation of an imidazole ring and its subsequent functionalization with various substituents.
Functionalization: The core structure is then functionalized with specific groups to enhance its activity and selectivity towards PPARδ. .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The process also includes purification steps, such as crystallization and chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Bocidelpar undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the imidazole ring and other functional groups.
Reduction: Reduction reactions can also occur, especially at the carbonyl groups present in the molecule.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other substituents to modify its activity
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their pharmacological activity to identify compounds with improved efficacy and selectivity .
Scientific Research Applications
Bocidelpar has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the modulation of PPARδ and its effects on mitochondrial function.
Biology: In biological research, this compound is used to investigate the role of PPARδ in cellular metabolism and energy homeostasis.
Medicine: this compound is being explored as a potential therapeutic agent for treating mitochondrial myopathies and Duchenne muscular dystrophy. .
Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for various indications, including liver function failure and metabolic diseases
Mechanism of Action
Bocidelpar exerts its effects by selectively modulating PPARδ, a nuclear receptor involved in regulating gene expression related to mitochondrial function and energy metabolism. By activating PPARδ, this compound enhances mitochondrial biogenesis and function, leading to improved cellular energy production and reduced oxidative stress. This mechanism is particularly beneficial in conditions characterized by mitochondrial dysfunction, such as primary mitochondrial myopathy and Duchenne muscular dystrophy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bocidelpar include other PPARδ modulators, such as:
GW501516: A well-known PPARδ agonist used in research to study metabolic diseases.
GSK0660: A PPARδ antagonist used to investigate the role of PPARδ in various biological processes.
Elafibranor: A dual PPARα/δ agonist being developed for the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic disorders
Uniqueness of this compound
This compound is unique in its potent and selective modulation of PPARδ, which makes it particularly effective in addressing mitochondrial dysfunction. Its ability to enhance mitochondrial biogenesis and function sets it apart from other PPARδ modulators, making it a promising candidate for treating diseases characterized by impaired mitochondrial activity .
Properties
CAS No. |
2095128-20-2 |
|---|---|
Molecular Formula |
C25H27F3N2O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid |
InChI |
InChI=1S/C25H27F3N2O3/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1 |
InChI Key |
FMOPHFSPINWSOV-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
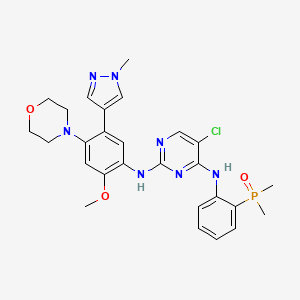
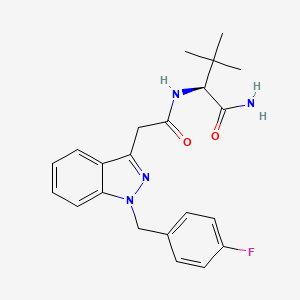

![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)

